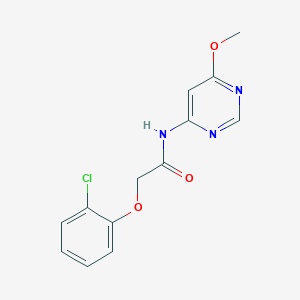
2-(2-chlorophenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide, also known as CPMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrimidine derivatives and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of tyrosine kinases, which are involved in cell growth and proliferation. It has also been shown to inhibit the activity of phosphodiesterases, which are involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to induce apoptosis in cancer cells, making it a promising candidate for the development of new anti-cancer drugs. Additionally, this compound has been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(2-chlorophenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide is its ability to inhibit the activity of various enzymes and signaling pathways. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Future Directions
There are several future directions for the study of 2-(2-chlorophenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide. One area of research could be the development of new drugs based on the structure of this compound. Another area of research could be the study of the mechanism of action of this compound and its effects on various signaling pathways. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, which could lead to the development of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in scientific research. It exhibits anti-inflammatory, anti-cancer, and anti-viral properties and has been shown to inhibit the activity of various enzymes and signaling pathways. While this compound has several advantages for lab experiments, further studies are needed to determine its safety and efficacy in vivo. Overall, this compound has the potential to be a valuable tool for the development of new drugs for the treatment of various diseases.
Synthesis Methods
2-(2-chlorophenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide can be synthesized using a multi-step process that involves the reaction of 2-chlorophenol with 4-chloro-6-methoxypyrimidine, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
2-(2-chlorophenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been shown to inhibit the activity of various enzymes, including tyrosine kinases and phosphodiesterases. These properties make this compound a promising candidate for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
2-(2-chlorophenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c1-19-13-6-11(15-8-16-13)17-12(18)7-20-10-5-3-2-4-9(10)14/h2-6,8H,7H2,1H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPKJNWZVGXWRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-Dimethyl-1-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]piperidine-2-carbonitrile](/img/structure/B2972484.png)
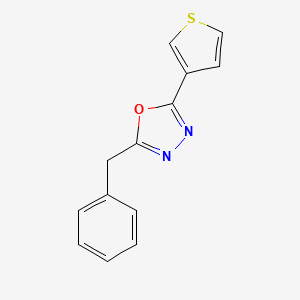
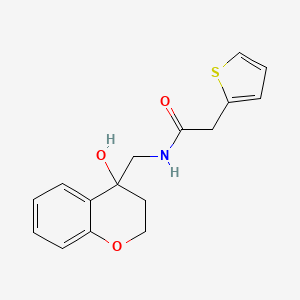
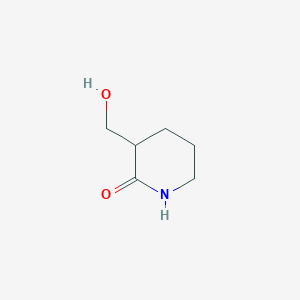
![4-butyl-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2972495.png)

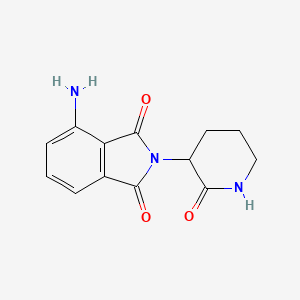
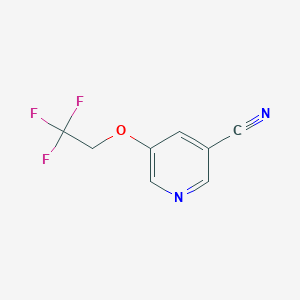
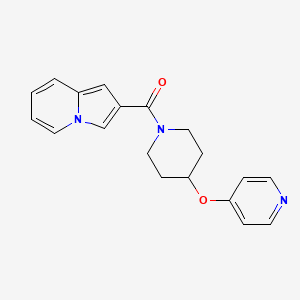
![1-[(2-Fluoro-4-nitrophenyl)methyl]-4-prop-2-ynylpiperazine](/img/structure/B2972502.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2972503.png)
![2-[2-(1,3-dithiolan-2-yl)phenoxy]acetic Acid](/img/structure/B2972505.png)
![(4-Fluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2972506.png)